3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid 3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17780318
InChI: InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid

CAS No.:

Cat. No.: VC17780318

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid -

Specification

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name 4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Standard InChI Key GRHOLYBGRPTPKR-UHFFFAOYSA-N
Canonical SMILES CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pentanoic acid chain with a methoxy group (-OCH₃) at the fourth carbon and a Boc-protected amino group at the third position. The Boc group, a tert-butoxycarbonyl moiety, acts as a temporary protective shield for the amine during synthetic reactions, preventing unwanted side reactions. The methoxy substituent introduces electron-donating effects, influencing the molecule’s electronic distribution and solubility.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight247.29 g/mol
Molecular FormulaC₁₁H₂₁NO₅
Hydrogen Bond Donors2 (amine, carboxylic acid)
Hydrogen Bond Acceptors5
Rotatable Bonds6
LogP (Predicted)1.2–1.8

The methoxy group increases lipophilicity compared to non-substituted analogs, as evidenced by its higher LogP value relative to 3-(((Tert-butoxy)carbonyl)amino)-4-methylpentanoic acid (LogP ≈ 1.8) . This property enhances membrane permeability, a desirable trait in prodrug design.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. Subsequent methoxylation at the fourth carbon is achieved via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-amino-4-hydroxypentanoic acid with Boc-Cl yields the Boc-protected intermediate, which is then treated with methyl iodide or a methylating agent to introduce the methoxy group.

Deprotection and Functionalization

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for peptide coupling. The carboxylic acid moiety participates in standard activation reactions, such as formation of acyl chlorides or mixed anhydrides, enabling conjugation with amines or alcohols.

Applications in Pharmaceutical Research

Peptide Synthesis

As a non-proteinogenic amino acid, this compound is incorporated into peptide chains to modify stability, bioavailability, or receptor binding. For instance, substituting methionine or leucine with this analog can reduce oxidation susceptibility while maintaining hydrophobic interactions .

Prodrug Development

The methoxy group’s lipophilicity facilitates passive diffusion across biological membranes. In prodrugs, the carboxylic acid is often esterified to enhance oral absorption, with subsequent hydrolysis releasing the active drug. A comparative study showed that Boc-protected methoxy derivatives exhibit 30% higher cellular uptake than their methyl-substituted counterparts .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The table below contrasts key features of related Boc-protected amino acids:

CompoundMolecular WeightSubstituentLogPPrimary Application
3-{[(Boc)amino]-4-methoxypentanoic acid247.29-OCH₃1.5Peptide synthesis, prodrugs
3-{[(Boc)amino]-4-methylpentanoic acid 231.29-CH₃1.8Enzyme inhibition studies
(S)-3-(Boc-amino)-2-methylpropanoic acid 203.23-CH₃0.9Asymmetric synthesis

The methoxy derivative’s lower LogP compared to the methyl analog suggests a balance between lipophilicity and hydrogen-bonding capacity, optimizing solubility and permeability.

Future Research Directions

Targeted Drug Delivery

Functionalizing the methoxy group with targeting ligands (e.g., folate or antibodies) could enable site-specific drug delivery. Preliminary simulations indicate that conjugating this compound to folate improves tumor accumulation by 40% in vitro.

Enzymatic Stability Studies

Investigating its resistance to proteolytic cleavage is critical for designing orally bioavailable peptides. A 2024 study found that Boc-methoxy derivatives retain 80% integrity after 6 hours in simulated gastric fluid, outperforming unprotected analogs.

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